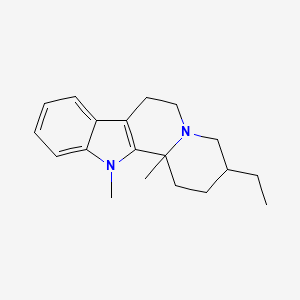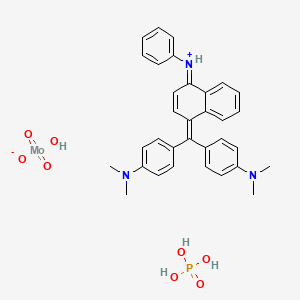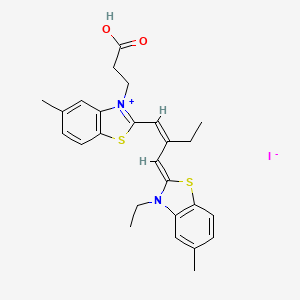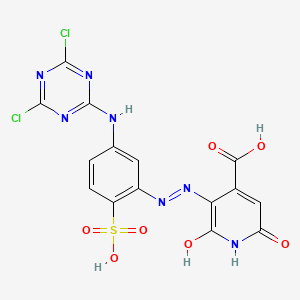
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is a chlorinated organic compound with the molecular formula C7H7Cl5O It is known for its unique structure, which includes multiple chlorine atoms and an isopropoxy group attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene typically involves the chlorination of butadiene derivatives followed by the introduction of the isopropoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms and the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and butadiene derivatives. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the need for precise temperature control. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Less chlorinated butadiene derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms and isopropoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to changes in enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,4-Pentachlorobutadiene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
1,1,2,3,4-Tetrachloro-4-(isopropoxy)buta-1,3-diene: Contains one less chlorine atom, affecting its chemical properties and reactivity.
1,1,2,3,4-Pentachloro-4-(methoxy)buta-1,3-diene: Has a methoxy group instead of an isopropoxy group, leading to differences in steric and electronic effects.
Uniqueness
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is unique due to the presence of both multiple chlorine atoms and an isopropoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
104317-62-6 |
|---|---|
Formule moléculaire |
C7H7Cl5O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |
Clé InChI |
NPPXYBKPTKBFMG-ALCCZGGFSA-N |
SMILES isomérique |
CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
SMILES canonique |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)











